molecular formula C7H10BrF3O B2730765 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane CAS No. 2402829-11-0

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane

Cat. No.: B2730765
CAS No.: 2402829-11-0
M. Wt: 247.055
InChI Key: PZRHSTCZSPKURR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is a compound that features a cyclobutane ring substituted with a bromomethyl group, a methoxy group, and a trifluoromethyl group. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability .

Preparation Methods

The synthesis of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane can be achieved through various synthetic routes. One common method involves the radical trifluoromethylation of cyclobutane derivatives. This process typically requires the use of photoredox catalysis to generate the trifluoromethyl radical, which then reacts with the cyclobutane substrate . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, for example, can enhance the binding affinity of the compound to specific proteins or enzymes by increasing hydrophobic interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules .

Comparison with Similar Compounds

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane can be compared with other trifluoromethyl-containing compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the trifluoromethyl group.

Properties

IUPAC Name

3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHSTCZSPKURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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